

Technical Guide: Synthesis, Characterization, and Applications of CAS 13455-81-7

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Compound of Interest

Compound Name: *Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate*

CAS No.: 13455-81-7

Cat. No.: B3047052

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Executive Summary

In modern organic synthesis and drug discovery, highly functionalized α,β -unsaturated systems serve as critical building blocks for constructing complex heterocycles. **Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate** (CAS: 13455-81-7) is a prime example of a versatile Michael acceptor [1]. Featuring a push-pull alkene system driven by an electron-withdrawing nitrile and an ester group, this compound is heavily utilized as a precursor in the development of pyrimidines, pyrazoles, and pyridines—many of which exhibit potent anti-cancer and antimicrobial properties [2][3].

This whitepaper provides an in-depth technical analysis of CAS 13455-81-7, detailing its physicochemical properties, mechanistic synthesis via Knoevenagel condensation, and its downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The chemical architecture of CAS 13455-81-7 dictates its reactivity. The presence of the cyano (-CN) and ethyl ester (-COOCH₂CH₃) groups on the α -carbon creates a profound electron

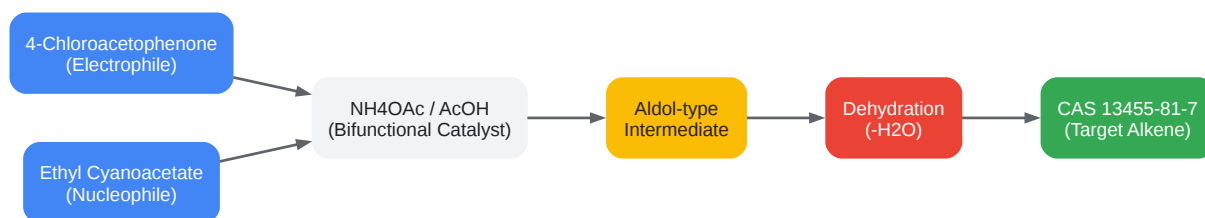
deficiency at the β -carbon, making it an exceptional electrophile. Furthermore, the stereochemistry is thermodynamically driven toward the (2E)-configuration to minimize steric clash between the bulky 4-chlorophenyl ring and the ester moiety.

Table 1: Physicochemical and Structural Properties

Property	Value / Description
Chemical Name	Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenolate
CAS Registry Number	13455-81-7
Molecular Formula	C ₁₃ H ₁₂ ClNO ₂
Molecular Weight	249.69 g/mol
Appearance	Pale yellow to off-white crystalline solid
Key Functional Groups	α,β -unsaturated ester, Nitrile, Aryl chloride
Reactivity Profile	Strong Michael acceptor, susceptible to nucleophilic attack at the β -carbon

Mechanistic Synthesis & Experimental Protocols

The primary route to synthesize CAS 13455-81-7 is via a dehydrative Knoevenagel Condensation between 4-chloroacetophenone and ethyl cyanoacetate. Because ketones are less electrophilic than aldehydes, a bifunctional catalyst system (typically ammonium acetate and glacial acetic acid) is required to facilitate the reaction.



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Workflow of the Knoevenagel condensation yielding CAS 13455-81-7.

Step-by-Step Experimental Protocol

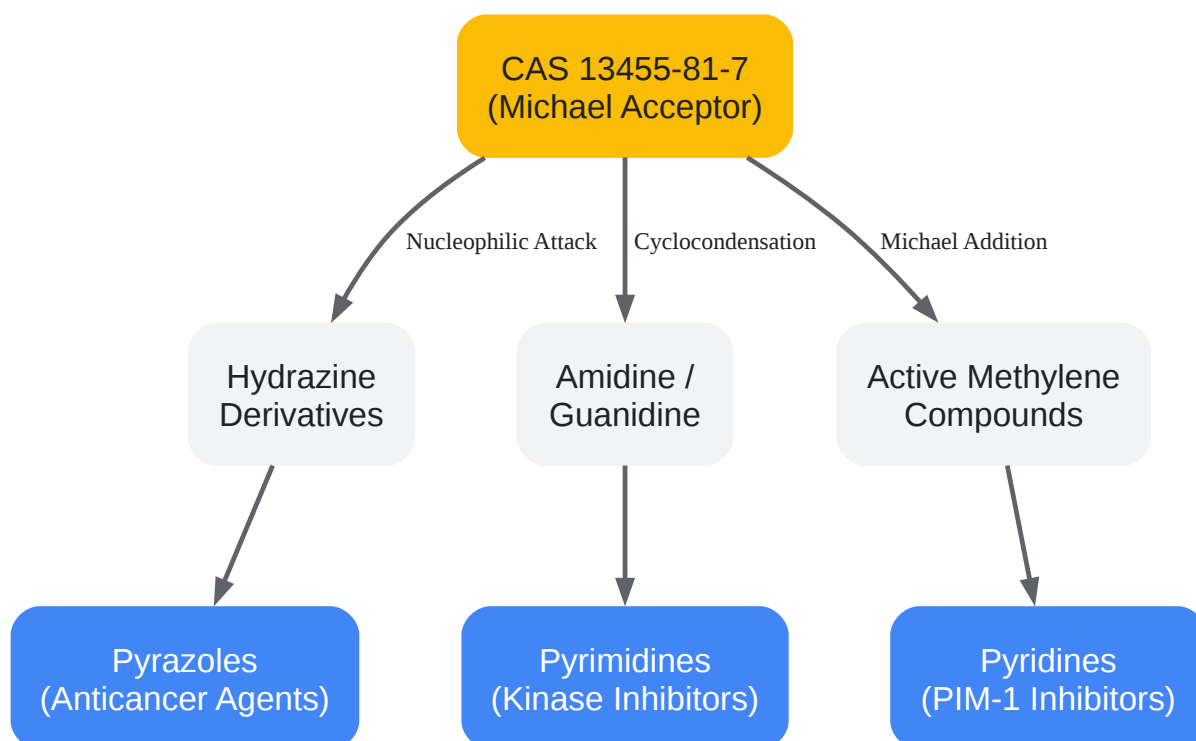
Note: This protocol is a self-validating system; the use of a Dean-Stark apparatus provides visual confirmation of reaction progress via water accumulation.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 4-chloroacetophenone (1.0 equiv, 50 mmol) and ethyl cyanoacetate (1.1 equiv, 55 mmol).
- **Catalyst Addition:** Add ammonium acetate (0.2 equiv, 10 mmol) and glacial acetic acid (0.5 equiv, 25 mmol).
 - **Causality:** The acetate ion acts as a base to deprotonate the active methylene of ethyl cyanoacetate, forming a nucleophilic enolate. Simultaneously, the acidic environment protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity.
- **Azeotropic Reflux:** Add 100 mL of toluene to the flask. Heat the mixture to reflux (approx. 110 °C).
 - **Causality:** Toluene forms a minimum-boiling azeotrope with water. As the aldol-type intermediate dehydrates, water is continuously removed from the system, driving the equilibrium forward according to Le Chatelier's principle.

- **Monitoring & Workup:** Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 6–12 hours). Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO_3 (to neutralize the acetic acid) followed by brine.
- **Purification:** Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure (2E)-isomer.

Applications in Drug Development & Heterocyclic Synthesis

CAS 13455-81-7 is highly valued in medicinal chemistry due to its ability to undergo cyclocondensation reactions. The electron-withdrawing nature of the cyano and ester groups polarizes the double bond, making the β -carbon highly susceptible to attack by bis-nucleophiles.



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Divergent synthetic pathways from CAS 13455-81-7 to therapeutic heterocycles.

- Synthesis of Pyridines (PIM-1 Inhibitors): Reacting CAS 13455-81-7 with active methylene compounds in the presence of ammonium acetate yields highly substituted 3-cyanopyridines. These scaffolds have been validated as potent inhibitors of PIM-1 kinase, a critical target in breast cancer and hepatocellular carcinoma therapies [2].
- Synthesis of Pyrimidines: Cyclocondensation with guanidine or amidine derivatives yields functionalized pyrimidines, which are frequently explored for their broad-spectrum antimicrobial and antifungal activities [3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound before utilizing it in sensitive drug development workflows, rigorous analytical validation is required.

Table 2: Analytical Validation Markers (Expected)

Technique	Key Signals / Markers	Causality / Assignment
^1H NMR (CDCl_3)	δ ~2.45 (s, 3H)	Methyl group attached to the β -carbon (C4). The downfield shift is caused by the adjacent alkene and aromatic ring.
δ 1.35 (t, 3H), 4.30 (q, 2H)	Characteristic ethyl ester protons ($-\text{OCH}_2\text{CH}_3$).	
δ ~7.40 (d, 2H), 7.55 (d, 2H)	Para-substituted aromatic protons exhibiting a classic A_2B_2 spin system.	
IR Spectroscopy	~2220 cm^{-1}	Sharp $\text{C}\equiv\text{N}$ (Nitrile) stretching vibration.
~1715 cm^{-1}	Strong $\text{C}=\text{O}$ (Ester) stretching vibration, slightly lowered due to conjugation.	
~1610 cm^{-1}	$\text{C}=\text{C}$ (Alkene) stretching vibration.	

References

- BLD Pharm. Ethyl 2-cyano-3-(2,4-dichlorophenyl)
- National Institutes of Health (NIH) / PMC.
- TÜBİTAK Academic Journals. Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones.
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